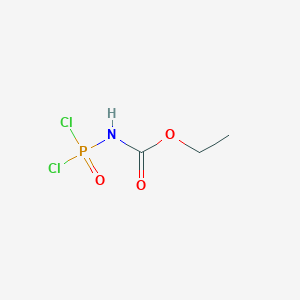
Ethyl (dichlorophosphoryl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (dichlorophosphoryl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of an ethyl group, a dichlorophosphoryl group, and a carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl (dichlorophosphoryl)carbamate can be synthesized through several methods. One common approach involves the reaction of ethyl carbamate with phosphorus oxychloride (POCl3) under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to ensure the stability of the intermediate products. The general reaction scheme is as follows:
Ethyl carbamate+Phosphorus oxychloride→Ethyl (dichlorophosphoryl)carbamate+By-products
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in its desired form.
Chemical Reactions Analysis
Types of Reactions
Ethyl (dichlorophosphoryl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphoric acid derivatives.
Reduction: Reduction reactions can convert the dichlorophosphoryl group to a phosphine oxide.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can be employed under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions can produce a variety of carbamate derivatives with different functional groups.
Scientific Research Applications
Ethyl (dichlorophosphoryl)carbamate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various carbamate derivatives.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is utilized in the production of pesticides, herbicides, and other agrochemicals due to its ability to inhibit specific biological pathways.
Mechanism of Action
The mechanism of action of ethyl (dichlorophosphoryl)carbamate involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or pesticidal effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl carbamate
- Propyl carbamate
- Butyl carbamate
Uniqueness
Ethyl (dichlorophosphoryl)carbamate is unique due to the presence of the dichlorophosphoryl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications where specific reactivity is required, such as in the synthesis of specialized agrochemicals or pharmaceuticals.
Properties
CAS No. |
61670-34-6 |
|---|---|
Molecular Formula |
C3H6Cl2NO3P |
Molecular Weight |
205.96 g/mol |
IUPAC Name |
ethyl N-dichlorophosphorylcarbamate |
InChI |
InChI=1S/C3H6Cl2NO3P/c1-2-9-3(7)6-10(4,5)8/h2H2,1H3,(H,6,7,8) |
InChI Key |
MMEHZBJXOFWYES-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NP(=O)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















